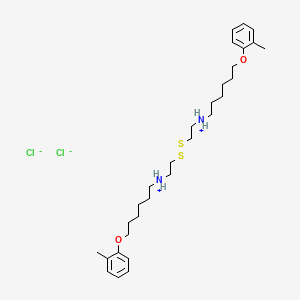
Acetamide, 2,2'-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of acetamide groups linked through an ethylene bridge, with additional chloroethyl and dipicrate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate typically involves the reaction of ethylenediamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels.
化学反应分析
Types of Reactions
Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
科学研究应用
Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 2-chloro-N,N-bis(2-chloroethyl)acetamide
- N,N’-Ethylene-bis(2-chloroethylthio)acetamide
- Bis(2-chloroethyl) ether
Uniqueness
Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
100576-10-1 |
|---|---|
分子式 |
C22H26Cl2N10O16 |
分子量 |
757.4 g/mol |
IUPAC 名称 |
(2-amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(2-chloroethyl)azaniumyl]ethyl]-(2-chloroethyl)azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C10H20Cl2N4O2.2C6H3N3O7/c11-1-3-15(7-9(13)17)5-6-16(4-2-12)8-10(14)18;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H2,(H2,13,17)(H2,14,18);2*1-2,10H |
InChI 键 |
SLXAQLHVNFOMTF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C(C[NH+](CCCl)CC(=O)N)[NH+](CCCl)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)

![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)








